2-(2,4-Dibromophenoxy)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions with thionyl chloride and condensation processes. For instance, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid starts with the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride to produce an acetyl chloride intermediate. This intermediate then undergoes further reactions, including condensation with pyrrolidine and reactions with acetone, chloroform, and NaOH to yield the final product . This process could be analogous to the synthesis of 2-(2,4-Dibromophenoxy)propanoic acid, where a halogenated phenol could react with a propanoic acid derivative under similar conditions.
Molecular Structure Analysis
The molecular structure of compounds can significantly influence their physical and chemical properties. For example, the study of two polymorphs of 2-cyano-3-(3,4-methylenedioxyphenyl)-2-propenoic acid ethyl-ester showed that the cis-trans conformation of the cyano group relative to the carbonyl group can cause a significant shift in the carbonyl group's vibrational and Raman spectrum . This suggests that the molecular structure, including the conformation of functional groups in 2-(2,4-Dibromophenoxy)propanoic acid, would also be an important factor in its spectral properties.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 2-(2,4-Dibromophenoxy)propanoic acid. However, the reactivity of similar compounds can be inferred. For example, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in the phosphitylation of lignins for 31P NMR analysis indicates that halogenated compounds can be used in chemical derivatization for analytical purposes . This could imply that 2-(2,4-Dibromophenoxy)propanoic acid may also participate in similar derivatization reactions, potentially aiding in its analysis or modification.
Physical and Chemical Properties Analysis
While the papers do not directly address the physical and chemical properties of 2-(2,4-Dibromophenoxy)propanoic acid, they do provide information on the properties of structurally related compounds. For instance, the synthesis paper mentions the use of IR, 1H NMR, and MS to confirm the structure of the synthesized compound, which implies that these analytical techniques are relevant for characterizing the physical and chemical properties of similar compounds. The vibrational spectrum shift observed in the polymorph study also highlights the importance of molecular conformation in determining the spectral properties of a compound.
Scientific Research Applications
Herbicide Exposure and Physiology
Research has highlighted the exposure and physiological impacts of phenoxy acid herbicides, closely related to 2-(2,4-Dibromophenoxy)propanoic acid. One study evaluated the exposure of Finnish farm workers to similar herbicides, focusing on their absorption and biological effects, such as the impact on kidney ion transport (Manninen, Kangas, Klen, & Savolainen, 1986).
Soil Sorption and Environmental Impact
Another study delved into the sorption behavior of phenoxy herbicides in soil, which is crucial for understanding the environmental impact of compounds like 2-(2,4-Dibromophenoxy)propanoic acid. The study compiled extensive data on soil-water distribution coefficients and analyzed various soil parameters influencing herbicide sorption (Werner, Garratt, & Pigott, 2012).
Chemical and Pharmaceutical Research
In the realm of chemical and pharmaceutical research, compounds structurally related to 2-(2,4-Dibromophenoxy)propanoic acid have been isolated and studied for their potential anti-inflammatory properties. A study identified new phenolic compounds, demonstrating the diverse applications of these chemical structures in medicinal research (Ren et al., 2021).
Adsorption and Degradation
The adsorption and degradation of phenoxyalkanoic acid herbicides in soils are pivotal for evaluating the environmental persistence and impact of chemicals like 2-(2,4-Dibromophenoxy)propanoic acid. Studies have compared various herbicides, assessing their potential for groundwater contamination and their biodegradation mechanisms (Paszko et al., 2016).
Advanced Materials and Green Chemistry
The exploration of phloretic acid, a phenolic compound structurally similar to 2-(2,4-Dibromophenoxy)propanoic acid, in the development of new materials demonstrates the relevance of these compounds in green chemistry. Such research contributes to sustainable solutions in materials science (Trejo-Machin et al., 2017).
Analytical Method Development
Methodologies for detecting phenoxy herbicides in environmental samples are essential for monitoring and regulating their use. Research has been conducted to develop sensitive methods for determining phenoxy herbicides, including those structurally related to 2-(2,4-Dibromophenoxy)propanoic acid, in various samples (Nuhu et al., 2012).
Chiral Analysis in Herbicides
The chiral analysis of herbicides, including those structurally similar to 2-(2,4-Dibromophenoxy)propanoic acid, is crucial for understanding their environmental behavior and efficacy. Studies have demonstrated methods for enantiomeric resolution, providing insights into the distinct properties of each enantiomer (Blessington & Crabb, 1989).
Safety And Hazards
properties
IUPAC Name |
2-(2,4-dibromophenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJNLGGUPKGAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289748 | |
Record name | 2-(2,4-dibromophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dibromophenoxy)propanoic acid | |
CAS RN |
6965-70-4 | |
Record name | 2-(2,4-Dibromophenoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6965-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Dibromophenoxy)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6965-70-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63349 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,4-dibromophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-DIBROMOPHENOXY)-PROPIONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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